iNOS Selectivity vs. Constitutive NOS Isoforms
MEG (2-(2-sulfanylethyl)guanidine hydrobromide) demonstrates preferential inhibition of the inducible NOS isoform (iNOS) with an EC50 of 11.5 μM, compared to EC50 values of 110 μM for endothelial constitutive NOS (ecNOS) and 60 μM for neuronal NOS (bNOS) when tested in tissue homogenates [1]. The calculated selectivity ratio (ecNOS/iNOS) is approximately 9.6-fold, and (bNOS/iNOS) is 5.2-fold, establishing quantifiable isoform preference. In contrast, aminoguanidine exhibits substantially weaker iNOS inhibitory potency with reported IC50 values of 160-300 μM in comparable assays, while L-NAME shows nonselective inhibition across all three isoforms [2].
| Evidence Dimension | NOS isoform inhibition potency (EC50/IC50) |
|---|---|
| Target Compound Data | EC50: iNOS = 11.5 μM, ecNOS = 110 μM, bNOS = 60 μM |
| Comparator Or Baseline | Aminoguanidine: iNOS IC50 = 160-300 μM; L-NAME: nonselective inhibition across isoforms |
| Quantified Difference | MEG iNOS EC50 11.5 μM vs. aminoguanidine IC50 ~160-300 μM (14- to 26-fold difference); MEG ecNOS/iNOS selectivity ratio ~9.6-fold vs. L-NAME ~1-fold |
| Conditions | Tissue homogenates: iNOS from LPS-treated rat lung, ecNOS from bovine endothelial cells, bNOS from rat brain |
Why This Matters
For procurement decisions in inflammation research, MEG's 14- to 26-fold greater iNOS potency versus aminoguanidine, combined with quantifiable isoform selectivity, enables experimental protocols requiring robust iNOS inhibition without confounding suppression of constitutive NOS-dependent physiological functions.
- [1] Southan GJ, Zingarelli B, O'Connor M, Salzman AL, Szabó C. Spontaneous rearrangement of aminoalkylisothioureas into mercaptoalkylguanidines, a novel class of nitric oxide synthase inhibitors with selectivity towards the inducible isoform. Br J Pharmacol. 1996 Feb;117(4):619-32. View Source
- [2] Misko TP, Moore WM, Kasten TP, Nickols GA, Corbett JA, Tilton RG, et al. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine. Eur J Pharmacol. 1993 Mar 16;233(1):119-25. View Source
